molecular formula C9H7BF3KO2 B13472129 Potassium trifluoro(5-methoxybenzofuran-2-yl)borate

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate

Cat. No.: B13472129
M. Wt: 254.06 g/mol
InChI Key: MHYJRTKZBQPISI-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroborate group attached to a 5-methoxybenzofuran moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate can be synthesized through several methods, with one of the most common being the reaction of 5-methoxybenzofuran-2-boronic acid with potassium trifluoroborate. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent such as THF or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.

    Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols, with reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield various substituted benzofuran derivatives.

Scientific Research Applications

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential in drug development, particularly for compounds that require specific structural motifs.

    Industry: It is used in the production of advanced materials and specialty chemicals, where precise chemical modifications are necessary.

Mechanism of Action

The mechanism of action of potassium trifluoro(5-methoxybenzofuran-2-yl)borate in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(5-methylfuran-2-yl)borate
  • Potassium trifluoro(4-methoxyphenyl)borate
  • Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate

Uniqueness

Potassium trifluoro(5-methoxybenzofuran-2-yl)borate is unique due to its specific structural features, which provide distinct reactivity patterns compared to other trifluoroborate compounds. Its methoxybenzofuran moiety offers additional functionalization possibilities, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C9H7BF3KO2

Molecular Weight

254.06 g/mol

IUPAC Name

potassium;trifluoro-(5-methoxy-1-benzofuran-2-yl)boranuide

InChI

InChI=1S/C9H7BF3O2.K/c1-14-7-2-3-8-6(4-7)5-9(15-8)10(11,12)13;/h2-5H,1H3;/q-1;+1

InChI Key

MHYJRTKZBQPISI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(O1)C=CC(=C2)OC)(F)(F)F.[K+]

Origin of Product

United States

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